molecular formula C23H18ClF2N3O3S B12073847 Vemurafenib-d7 CAS No. 1365986-73-7

Vemurafenib-d7

Cat. No.: B12073847
CAS No.: 1365986-73-7
M. Wt: 497.0 g/mol
InChI Key: GPXBXXGIAQBQNI-TXFBWYMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vemurafenib-d7 is a deuterium-labeled derivative of Vemurafenib, a first-in-class, selective inhibitor of the B-RAF kinase. Vemurafenib is primarily used in the treatment of late-stage melanoma, particularly in patients with the BRAF V600E mutation. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of Vemurafenib, providing insights into its behavior in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vemurafenib-d7 involves the incorporation of deuterium atoms into the Vemurafenib molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials.

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize deuterium incorporation.

    Purification: Using chromatographic techniques to purify the final product and ensure the desired deuterium labeling.

Chemical Reactions Analysis

Types of Reactions

Vemurafenib-d7, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: Involving the addition of oxygen or removal of hydrogen.

    Reduction: Involving the addition of hydrogen or removal of oxygen.

    Substitution: Involving the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Vemurafenib-d7 is widely used in scientific research due to its labeled nature, which allows for detailed studies of its pharmacokinetics and metabolism. Key applications include:

    Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of Vemurafenib.

    Metabolic Pathway Analysis: Identifying metabolic intermediates and pathways.

    Drug Interaction Studies: Investigating potential interactions with other drugs.

    Biological Research: Studying the effects of Vemurafenib on cellular processes, such as autophagy and apoptosis.

Mechanism of Action

Vemurafenib-d7 exerts its effects by selectively inhibiting the B-RAF kinase, particularly the BRAF V600E mutant. This inhibition disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. By blocking this pathway, Vemurafenib induces cell cycle arrest and apoptosis in melanoma cells .

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: Another B-RAF inhibitor used in the treatment of melanoma.

    Trametinib: A MEK inhibitor often used in combination with B-RAF inhibitors.

    Sorafenib: A multi-kinase inhibitor with activity against B-RAF, among other targets.

Uniqueness of Vemurafenib-d7

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. This labeling allows researchers to track the compound more accurately in biological systems, leading to a better understanding of its behavior and interactions.

Biological Activity

Vemurafenib-d7 is a deuterium-labeled derivative of vemurafenib, a selective inhibitor of the BRAF kinase, particularly effective against the BRAF V600E mutation commonly found in various cancers, including melanoma. This article explores the biological activity of this compound, focusing on its pharmacological properties, efficacy in clinical settings, and potential mechanisms of action.

Overview of this compound

  • Chemical Structure : this compound is characterized by its deuterium labeling, which may influence its pharmacokinetic and metabolic profiles compared to the non-labeled version. The molecular formula is C23H11D7ClF2N3O3SC_{23}H_{11}D_{7}ClF_{2}N_{3}O_{3}S with a molecular weight of 496.97 g/mol .
  • Mechanism of Action : Vemurafenib acts as a potent inhibitor of BRAF kinases, with reported IC50 values of 31 nM for BRAF V600E and 48 nM for c-RAF-1 . Its primary mechanism involves blocking the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival in BRAF-mutated tumors.

Preclinical Studies

  • Cellular Effects : In vitro studies have shown that vemurafenib leads to significant apoptosis and cell cycle arrest in BRAF V600E-expressing melanoma cells. It effectively inhibits ERK and MEK phosphorylation, demonstrating a dose-dependent response .
  • Tumor Growth Inhibition : Xenograft models have illustrated that vemurafenib significantly reduces tumor growth in mice bearing BRAF V600E tumors. The treatment resulted in notable tumor regression without severe adverse reactions .

Clinical Efficacy

A comprehensive analysis from the AcSé vemurafenib basket study detailed the long-term efficacy of vemurafenib across various cancers with BRAF mutations:

  • Objective Response Rates (ORR) :
    • Hairy Cell Leukemia (HCL): 89.7%
    • Glioblastomas: 33.3%
    • Cholangiocarcinomas: 18.2%
    • Erdheim-Chester Disease (ECD): 80%
    • Ovarian Cancers: 50%

The median progression-free survival (PFS) was reported at 8.8 months across all cohorts, with an overall survival (OS) median of 25.9 months .

Signaling Pathways

This compound has been shown to activate multiple signaling pathways beyond just inhibiting BRAF:

  • MAPK Pathway : Initial activation followed by inhibition of MEK and ERK pathways was observed, indicating a complex regulatory mechanism where transient activation may lead to long-term inhibition .
  • Immune Modulation : Studies suggest that BRAF inhibitors like vemurafenib can enhance T-cell infiltration into tumors and increase the expression of melanoma antigens, potentially improving responses to immunotherapy .

Adverse Effects

Despite its efficacy, vemurafenib treatment is associated with several adverse effects, including skin toxicities such as hyperkeratosis and an increased risk of developing cutaneous squamous cell carcinomas (SCCs). These side effects are thought to arise from paradoxical activation of the MAPK pathway in non-cancerous cells .

Case Studies

  • Melanoma Patients : A phase I clinical trial demonstrated an overall response rate of approximately 69% in patients with advanced melanoma harboring the BRAF V600E mutation after treatment with vemurafenib, with some patients experiencing durable responses lasting over 18 months .
  • Erdheim-Chester Disease : In this rare condition characterized by BRAF mutations, vemurafenib achieved an ORR of 80%, showcasing its potential beyond melanoma treatment .

Properties

CAS No.

1365986-73-7

Molecular Formula

C23H18ClF2N3O3S

Molecular Weight

497.0 g/mol

IUPAC Name

N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide

InChI

InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)/i1D3,2D2,9D2

InChI Key

GPXBXXGIAQBQNI-TXFBWYMTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.